N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride
Description
N-[(5-Fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine hydrochloride is a pyrazole-based compound featuring two substituted pyrazole rings connected via a methylene-amine linker. The first pyrazole ring (5-fluoro-1,3-dimethyl) contains fluorine and methyl substituents, while the second pyrazole (2,4-dimethyl) is symmetrically methyl-substituted. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or agrochemical applications .
Properties
Molecular Formula |
C11H17ClFN5 |
|---|---|
Molecular Weight |
273.74 g/mol |
IUPAC Name |
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H16FN5.ClH/c1-7-5-14-17(4)11(7)13-6-9-8(2)15-16(3)10(9)12;/h5,13H,6H2,1-4H3;1H |
InChI Key |
BAOTYPOZLIPNMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)NCC2=C(N(N=C2C)C)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride typically involves the following steps:
Formation of 5-fluoro-1,3-dimethylpyrazole-4-carbaldehyde: This intermediate is synthesized by condensing 5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde with appropriate reagents.
Condensation Reaction: The carbaldehyde intermediate is then condensed with N,N’-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine) to form the corresponding diol.
Final Assembly: The diol is further reacted with 2,4-dimethylpyrazole-3-amine under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom and methyl groups can enhance its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Key Structural Features :
- Substituents : Fluorine (electron-withdrawing) and methyl groups (electron-donating) influence electronic properties and steric bulk.
- Hydrochloride Salt : Improves aqueous solubility, critical for bioavailability in drug formulations.
While direct synthesis data for this compound is unavailable in the provided evidence, analogous pyrazole derivatives are synthesized via coupling reactions (e.g., EDCI/HOBt for amides) or alkylation steps . Typical yields for such reactions range from 60–75%, as observed in structurally related compounds .
Structural Analogues
Table 1: Structural and Physicochemical Comparison
*Molecular formulas estimated based on IUPAC names and evidence.
Key Observations:
Functional Groups :
- The target compound lacks carboxamide or carboxylic acid groups present in and compounds, favoring amine-mediated interactions over hydrogen bonding from amides .
- Fluorine substitution is shared with and compounds, enhancing metabolic stability and binding affinity in drug candidates .
Hydrochloride Salt :
- Both the target compound and ’s analogue use HCl salts, suggesting shared strategies to optimize solubility. Free bases of similar pyrazoles may exhibit poor aqueous solubility .
Synthesis Complexity :
- Carboxamide derivatives () require multi-step coupling (EDCI/HOBt), while the target compound’s amine linker may involve reductive amination or nucleophilic substitution .
Pharmacological and Industrial Relevance
- –4 Compounds : These include pyrazole-carboxamides with indole moieties, developed as anticancer agents (e.g., kinase inhibitors). The target compound’s simpler structure may serve as an intermediate or modulator in similar pathways .
- Agrochemical Potential: Pyrazole derivatives in and show fungicidal and herbicidal activity. The fluorine and methyl groups in the target compound could enhance lipid membrane penetration, critical for agrochemical efficacy .
Physicochemical Properties (Inferred)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
